Br-PEG12-Br: Chemical Structure, Physical Properties, and Mechanistic Utility in Bioconjugation and PROTAC Synthesis
Br-PEG12-Br: Chemical Structure, Physical Properties, and Mechanistic Utility in Bioconjugation and PROTAC Synthesis
Executive Summary
In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of an optimal linker is as critical as the choice of the functional payloads. Br-PEG12-Br (CAS: 1352123-92-2) is a highly versatile, homobifunctional polyethylene glycol (PEG) derivative. Featuring a 12-unit PEG equivalent spacer flanked by two terminal bromoethyl groups, it serves as a premier electrophilic crosslinker. This whitepaper provides an in-depth technical analysis of Br-PEG12-Br, exploring the chemical thermodynamics of its reactivity, its physical properties, and a self-validating protocol for its application in asymmetric PROTAC synthesis.
Chemical Structure & Molecular Identity
Br-PEG12-Br is structurally characterized by a hydrophilic polyether core terminated by two alkyl bromides. The molecule provides an extended, flexible bridge that is highly soluble in aqueous environments, making it ideal for linking hydrophobic drug payloads.
Quantitative Physical & Chemical Properties
The following table summarizes the verified physicochemical data for Br-PEG12-Br, establishing the baseline parameters required for experimental design.
| Property | Value |
| Chemical Name | Bromo-PEG12-Bromo; Br-PEG11-CH2CH2Br |
| CAS Number | 1352123-92-2 |
| Molecular Formula | C24H48Br2O11 |
| Molecular Weight | 672.44 g/mol |
| Spacer Length | ~50.4 Å (Angstroms) |
| Physical State | Viscous liquid to low-melting solid (temperature dependent) |
| Solubility | Soluble in Water, DCM, DMF, DMSO, and Methanol |
| Storage Conditions | -20°C, desiccated, protect from light |
| Reactivity Class | Homobifunctional alkyl halide (Electrophile) |
Data supported by authoritative chemical registries and supplier specifications 1.
Mechanistic Utility: The Causality of Experimental Choices
As a Senior Application Scientist, I frequently advise medicinal chemists on linker selection. The structural design of Br-PEG12-Br is not arbitrary; it is governed by strict chemical causality and thermodynamic principles.
The Leaving Group: Why Bromine?
In bimolecular nucleophilic substitution ( SN2 ) reactions, the choice of the terminal halogen dictates the reaction kinetics and the shelf-life of the reagent.
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Chlorine possesses a high bond dissociation energy (~340 kJ/mol), making it a poor leaving group that requires harsh, high-temperature conditions detrimental to sensitive biological ligands.
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Iodine is an excellent leaving group (~240 kJ/mol) but is highly reactive, light-sensitive, and prone to rapid degradation, resulting in a poor shelf-life.
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Bromine (~285 kJ/mol) occupies the thermodynamic "Goldilocks zone." It is stable enough for long-term storage at -20°C, yet sufficiently reactive to undergo smooth SN2 displacement by amines, phenols, or thiols under mild basic conditions (50–80°C).
The Spacer: Why PEG12?
The PEG12 spacer provides a linear extension of approximately 50.4 Å 2. In PROTAC development, this specific length is critical. If a linker is too short, the E3 ligase and the Protein of Interest (POI) may experience severe steric clashes, preventing the formation of the necessary ternary complex. The 50.4 Å distance provides immense conformational flexibility, while the 11 ether oxygens drastically improve the aqueous solubility of the final conjugate.
Structural Logic Visualization
The following diagram maps the logical relationship between the structural components of Br-PEG12-Br and their reactive pathways.
Structural logic of Br-PEG12-Br enabling dual SN2 nucleophilic substitutions.
Experimental Protocol: Asymmetric PROTAC Synthesis
While homobifunctional linkers are naturally suited for creating homodimers [[3]](), they can be masterfully utilized for asymmetric PROTAC synthesis (linking two different ligands) through strict stoichiometric control. The following self-validating protocol outlines the synthesis of a mono-alkylated intermediate.
Step-by-Step Methodology: Mono-Alkylation via SN2 Displacement
Step 1: Reagent Preparation & Stoichiometric Control
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Action: Dissolve the target nucleophile (e.g., a phenolic POI ligand, 1.0 eq, 0.1 mmol) and Br-PEG12-Br (10.0 eq, 1.0 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).
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Causality: The 10-fold molar excess of the linker is a critical statistical maneuver. It saturates the reaction environment, ensuring that once a ligand molecule reacts with one end of a PEG chain, the probability of a second ligand finding that exact same chain (forming an unwanted homodimer) is mathematically minimized.
Step 2: Base Addition
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Action: Add anhydrous Potassium Carbonate (K2CO3, 3.0 eq, 0.3 mmol) to the mixture.
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Causality: K2CO3 is a mild, insoluble inorganic base. It effectively deprotonates the phenol to generate a highly reactive phenoxide nucleophile without being strong enough to hydrolyze the PEG chain or trigger unwanted elimination (E2) side reactions.
Step 3: Reaction Execution
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Action: Stir the suspension at 60°C for 12 hours under an inert nitrogen atmosphere.
Step 4: Self-Validating Reaction Monitoring
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Action: Monitor the reaction progress using LC-MS.
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Trustworthiness/Validation: The displacement of a single bromine atom yields a highly specific mass shift. Because the atomic mass of Bromine is ~79.9 Da, a successful mono-alkylation will exhibit an exact mass corresponding to [Ligand Mass] + [Br-PEG12-Br Mass] - [HBr]. Observing this specific mass shift guarantees the structural integrity of the intermediate before proceeding.
Step 5: Workup and Purification
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Action: Quench the reaction with deionized water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to cleanly separate the desired mono-adduct from the excess unreacted Br-PEG12-Br.
Workflow Visualization
Step-by-step experimental workflow for asymmetric PROTAC synthesis using Br-PEG12-Br.
